![molecular formula C7H9FN2 B1472435 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine CAS No. 1551365-81-1](/img/structure/B1472435.png)
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine
Overview
Description
“2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, often involves metal-catalyzed reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis
The molecular structure of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” is characterized by the presence of a pyridine ring, an ethan-1-amine group, and a fluorine atom .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines, including “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, are used in the synthesis of various organic compounds. The presence of fluorine atoms in these compounds can lead to interesting and unusual physical, chemical, and biological properties .
Local Radiotherapy of Cancer
Fluoropyridines, including “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, can be used in the synthesis of F 18 substituted pyridines, which have potential applications in local radiotherapy of cancer .
Agricultural Products
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Pharmaceuticals
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures can lead to improved physical, biological, and environmental properties .
Protein Kinase Inhibitors
After preparing certain derivatives of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, they can be evaluated toward a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Inhibition of Collagen Synthesis
Certain derivatives of “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .
Anti-fibrotic Activity
Some compounds related to “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine” display anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Antioxidant Properties
Nicotinic acid, which can be synthesized from “2-Fluoro-2-(pyridin-4-yl)ethan-1-amine”, prevented fibrosis by its antioxidant properties and reducing the expression of TGF-β in thioacetamide (TAA)-induced hepatic fibrogenesis .
properties
IUPAC Name |
2-fluoro-2-pyridin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7(5-9)6-1-3-10-4-2-6/h1-4,7H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMWUDWCWGTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.